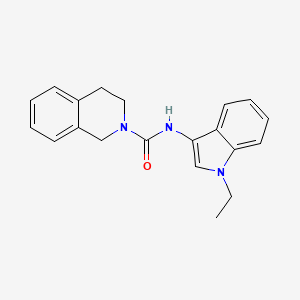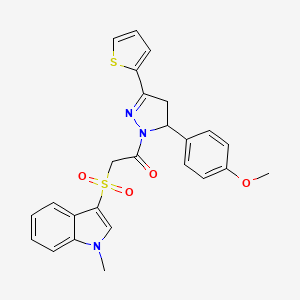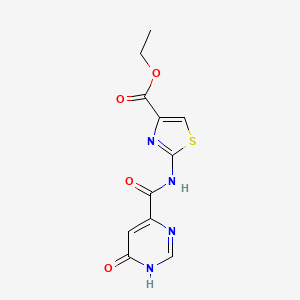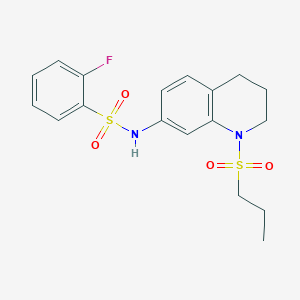
N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic compound. It contains an indole group, which is a significant heterocyclic system found in many natural products and drugs . The compound also contains a dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocycle .
Aplicaciones Científicas De Investigación
Allosteric Modulation of Dopamine D2 Receptor
A study demonstrated that a compound related to N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, specifically SB269652, negatively modulates the binding of dopamine at the dopamine D2 receptor (D2R). This finding suggests potential applications in neuropsychiatric disorders where dopamine signaling is implicated (Mistry et al., 2015).
Antipsychotic Agent Evaluation
Research into heterocyclic analogues of antipsychotic agents, including compounds structurally related to this compound, found that these compounds showed promise in in vitro and in vivo evaluations for antipsychotic potential. This indicates a potential role in the development of new antipsychotic medications (Norman et al., 1996).
Antineoplastic Activity
In a study on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are structurally related to this compound, certain compounds displayed significant antineoplastic activity in mice bearing L1210 leukemia. This suggests potential applications in cancer research and therapy (Liu et al., 1995).
Dye-Sensitized Solar Cells
A study involving carboxylated cyanine dyes structurally similar to this compound demonstrated improved photoelectric conversion efficiency in dye-sensitized solar cells. This highlights a potential application in renewable energy technologies (Wu et al., 2009).
Sodium Borohydride Reductions
Research on sodium borohydride in carboxylic acid media, relevant to compounds like this compound, highlighted its use in reducing and N-alkylating various functional groups, suggesting applications in synthetic chemistry (Gribble, 1999).
Mecanismo De Acción
Target of Action
The compound, also known as N-(1-ethyl-1H-indol-3-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, is a derivative of indole and pyrimidine . Indole derivatives have been found to possess anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor activities . On the other hand, substituted pyrimidines are of great interest due to their diverse biological activities such as HIV-1 inhibition, anti-bacterial, anticancer, and anti-inflammatory activities .
Mode of Action
Based on the inhibitory effect of ca-4 analogues and indoles on tubulin polymerization, it is suggested that this compound might interact with tubulin, a protein that is crucial for cell division .
Biochemical Pathways
The compound may affect the pathway of tubulin polymerization, which is essential for cell division . By inhibiting this process, the compound could potentially halt the proliferation of cells, which could be beneficial in the treatment of diseases characterized by rapid cell division, such as cancer .
Result of Action
The result of the compound’s action would depend on its exact mode of action and the pathways it affects. If it indeed inhibits tubulin polymerization, it could potentially stop cell division and growth. This could result in the death of rapidly dividing cells, such as cancer cells .
Propiedades
IUPAC Name |
N-(1-ethylindol-3-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-22-14-18(17-9-5-6-10-19(17)22)21-20(24)23-12-11-15-7-3-4-8-16(15)13-23/h3-10,14H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBZGOUOYBKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[3-(triazol-1-ylmethyl)cyclobutyl]but-2-enamide](/img/structure/B2892382.png)
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)


![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![[5-(1-Aminoethyl)-4H-1,2,4-triazol-3-yl]acetic acid dihydrochloride](/img/structure/B2892402.png)
![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)
